(2,6-Difluoro-3-methylphenyl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

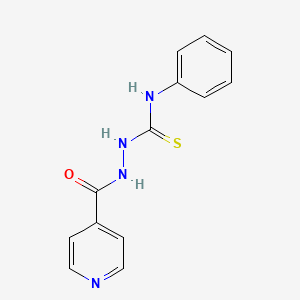

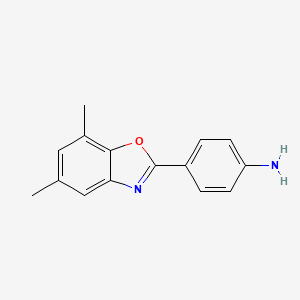

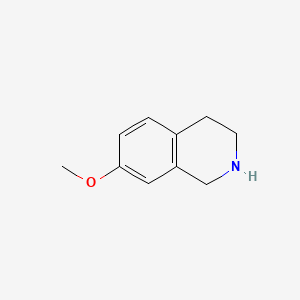

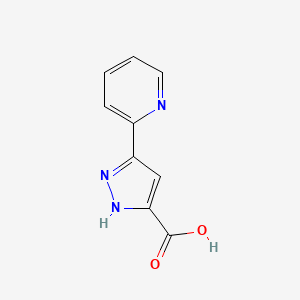

The molecular structure of DFMM consists of a phenyl ring with two fluorine atoms and one methyl group attached to it, and a methanol group attached to the phenyl ring . The presence of the fluorine atoms and the methanol group can significantly influence the chemical properties and reactivity of DFMM .

科学的研究の応用

Methanol Production and Applications

Methanol, known as the simplest alcohol, is a versatile chemical compound with a wide range of applications. It serves as a building block for more complex chemical structures like acetic acid, methyl tertiary butyl ether, and methylamine. Remarkably, methanol is also a clean-burning fuel with a high octane number. The synthesis of methanol, especially from CO2 and H2, presents an effective strategy for reducing CO2 emissions, making it a key player in sustainability efforts. Furthermore, methanol's role as a hydrogen carrier for storage and conservation is noteworthy. Its synthesis is a major consumer of hydrogen, the element with the highest energy content by weight. The production and utilization of methanol encompass various innovative industrial applications, including the production of dimethyl ether (DME), hydrogen, and direct methanol fuel cells (DMFC) (Dalena et al., 2018).

Chemical Synthesis and Energy Technologies

Methanol finds significant applications in both chemical synthesis and energy technologies due to its role as a potential hydrogen source and C1 synthon. Its effective utilization in organic synthesis is of central importance. A notable advancement is the clean and cost-competitive method for selective N-methylation of amines using methanol as both a C1 synthon and H2 source, with RuCl3.xH2O serving as a catalyst. This approach demonstrates practicality and high chemical diversity, allowing for the successful synthesis of pharmaceutical agents through late-stage functionalization. Additionally, methanol's role in tandem reactions for converting nitroarenes into corresponding N-methylated amines and drug molecules under H2-free conditions, including transfer hydrogenation, is significant (Sarki et al., 2021).

Catalytic Oxidation of Secondary Alcohols

Methanol's role extends to the catalytic oxidation of secondary alcohols, where μ-chlorido-bridged dimanganese(II) complexes serve as catalysts or catalyst precursors. These complexes facilitate the solvent-free, low-power microwave-assisted oxidation of secondary alcohols like 1-phenylethanol and cyclohexanol to their corresponding ketones. This process showcases methanol's potential in catalysis, offering a green and efficient approach for various chemical transformations (Alexandru et al., 2014).

Biological Conversion to Specialty Chemicals

Methanol's potential is harnessed in biological systems as well. For instance, the engineering of methylotrophic Escherichia coli to convert methanol into biomass components and metabolites is a significant development. This showcases methanol's viability as a substrate for the biological production of chemicals and fuels, marking a milestone in bioengineering and synthetic biology (Whitaker et al., 2017).

特性

IUPAC Name |

(2,6-difluoro-3-methylphenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-5-2-3-7(9)6(4-11)8(5)10/h2-3,11H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJVZYGDNNUGZKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)CO)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343208 |

Source

|

| Record name | (2,6-Difluoro-3-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,6-Difluoro-3-methylphenyl)methanol | |

CAS RN |

261763-40-0 |

Source

|

| Record name | 2,6-Difluoro-3-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261763-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Difluoro-3-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1297363.png)